molecular formula C23H27N3O5S B2483888 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 920169-14-8

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B2483888
CAS RN: 920169-14-8
M. Wt: 457.55
InChI Key: BJDKMDFSHIOPSJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound has several functional groups, including a sulfonamide group, an ether group, and a pyridazine ring. These groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the sulfonamide group might undergo hydrolysis, and the ether group might undergo cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like sulfonamide and ether could increase its solubility in polar solvents.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Sulfonamides, for example, are often used as antibiotics that inhibit bacterial growth by interfering with folate synthesis .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its structural features, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-5-30-19-8-6-18(7-9-19)20-10-11-23(26-25-20)31-13-12-24-32(27,28)22-15-16(2)21(29-4)14-17(22)3/h6-11,14-15,24H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDKMDFSHIOPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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